molecular formula C4H6Cl4O2S B028365 Bis(1,2-dichloroethyl)sulfone CAS No. 19721-74-5

Bis(1,2-dichloroethyl)sulfone

Cat. No.: B028365
CAS No.: 19721-74-5
M. Wt: 260 g/mol
InChI Key: QTJJOZORJHAYSE-UHFFFAOYSA-N
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Description

Bis(1,2-dichloroethyl)sulfone, also referred to as dichloroethyl sulfone, is a sulfur-containing compound with the molecular formula C₄H₈Cl₂O₂S. It consists of two 2-chloroethyl groups attached to a sulfone moiety (O=S=O). This compound is structurally related to sulfur mustard (bis(2-chloroethyl) sulfide, or "mustard gas") but differs in the oxidation state of the sulfur atom, which is fully oxidized to a sulfone group. Historically, it has been studied for its physiological effects, including acute toxicity, skin irritation, and hydrolytic reactivity, often in comparison to analogs like dichloroethyl sulfoxide and sulfur mustard .

Properties

CAS No.

19721-74-5

Molecular Formula

C4H6Cl4O2S

Molecular Weight

260 g/mol

IUPAC Name

1,2-dichloro-1-(1,2-dichloroethylsulfonyl)ethane

InChI

InChI=1S/C4H6Cl4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2

InChI Key

QTJJOZORJHAYSE-UHFFFAOYSA-N

SMILES

C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl

Canonical SMILES

C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl

Synonyms

Bis(1,2-dichloroethyl) sulfone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of bis(1,2-dichloroethyl)sulfone are best understood when contrasted with related dichloroethyl derivatives: dichloroethyl sulfide (mustard gas) and dichloroethyl sulfoxide .

Chemical Structure and Reactivity
  • This compound : Features a sulfone group (O=S=O), making it highly polar and reactive. The electron-withdrawing sulfone group accelerates hydrolysis in alkaline conditions, leading to rapid acid production .
  • Dichloroethyl sulfide (mustard gas) : Contains a thioether group (S), which is less oxidized. Hydrolyzes more slowly than the sulfone but still generates hydrochloric acid.
  • Dichloroethyl sulfoxide : Contains a sulfoxide group (S=O), intermediate in oxidation state. Exhibits slower hydrolysis and lower reactivity compared to the sulfone .
Toxicity Profiles
Compound Toxicity in Mice (Subcutaneous LD₅₀) Toxicity in Unicellular Organisms Skin Irritation (Human)
This compound High Extremely High (100× sulfoxide) Severe
Dichloroethyl sulfide High Moderate Severe
Dichloroethyl sulfoxide High Low Mild/None

Key Findings :

  • This compound and mustard gas exhibit comparable acute toxicity in mice but diverge significantly in unicellular systems, where the sulfone is ~100 times more toxic than sulfoxide .
  • Both sulfone and sulfide cause severe skin irritation, while sulfoxide is inert, highlighting the role of sulfur oxidation state in biological activity .
Hydrolytic Reactivity and Acid Production
Compound Hydrolysis Rate in Weak Alkali Acid Production Rate
This compound Rapid High
Dichloroethyl sulfide Moderate Moderate
Dichloroethyl sulfoxide Slow Low

Mechanistic Insight :
The sulfone’s rapid hydrolysis generates hydrochloric acid and sulfonic acid derivatives, which correlate with its cytotoxicity. This aligns with the "intracellular acid production" theory, where acidification disrupts cellular functions .

Antiseptic and Biochemical Activity
  • This compound demonstrates potent antiseptic properties against bacteria and fungi, surpassing sulfoxide in efficacy due to its hydrolytic instability and acid release .
  • In contrast, sulfoxide’s stability limits its utility as an alkylating agent or antiseptic.

Notes

  • Regulatory Status : Classified as hazardous under emergency exposure guidelines due to its structural and functional resemblance to sulfur mustard .

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